N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Description
This compound is a structurally complex small molecule featuring a piperidine-4-carboxamide core substituted with a 5-(trifluoromethyl)pyridin-2-yl group at the 1-position and a (2E)-3-methanesulfonylprop-2-en-1-yl moiety at the N-terminus. The trifluoromethyl group on the pyridine ring enhances metabolic stability and lipophilicity, while the methanesulfonyl group may contribute to hydrogen bonding interactions with biological targets. Its extended conjugated system (prop-2-en-1-yl) likely influences conformational rigidity and binding affinity.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-26(24,25)10-2-7-20-15(23)12-5-8-22(9-6-12)14-4-3-13(11-21-14)16(17,18)19/h2-4,10-12H,5-9H2,1H3,(H,20,23)/b10-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINCKRQSKVYQC-WTDSWWLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18F3N3O2S
- Molecular Weight : 367.39 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The presence of the piperidine ring and the trifluoromethyl group are particularly notable for their contributions to bioactivity.
Antifungal Activity
A study highlighted the antifungal properties of piperidine derivatives against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, suggesting that compounds like this compound could be promising candidates for further development in antifungal therapies .
The mechanism by which these compounds exert their effects often involves disruption of cellular processes. For instance, the aforementioned study found that exposure to certain piperidine derivatives led to apoptosis and cell cycle arrest in C. auris . This suggests that the compound may interfere with critical signaling pathways necessary for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:
- Antimicrobial Properties : A series of piperidine-based compounds were synthesized and tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria .
- Antitumor Activity : Research has shown that piperidine derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The specific pathways involved include mitochondrial dysfunction and activation of caspases .
- Neuroprotective Effects : Some studies suggest that certain piperidine compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics to N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, research on sulfonamide derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancer . The incorporation of a piperidine ring in the structure enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic efficacy.
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Similar piperidine derivatives have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease and other forms of dementia . The mechanism of action often involves modulation of neurotransmitter systems, which can alleviate symptoms associated with cognitive decline.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that the compound can effectively inhibit cell growth in various cancer cell lines. In vivo studies are needed to further validate these findings and assess the compound's pharmacokinetics and bioavailability. Preliminary data suggest that modifications to the piperidine structure can enhance its solubility and stability, which are critical factors for therapeutic use .
Data Tables
| Application | Mechanism | Case Study | Outcome |
|---|---|---|---|
| Anticancer | Induction of apoptosis | Sulfonamide derivatives against colon cancer | Significant reduction in cell viability |
| Neurological disorders | Modulation of neurotransmitter systems | Piperidine derivatives in Alzheimer's models | Improved cognitive function |
| Metabolic syndrome | Inhibition of 11β-hydroxysteroid dehydrogenase | Studies on similar compounds for obesity treatment | Decreased body weight and insulin resistance |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs documented in the evidence, enabling comparative insights:
Key Observations
Piperidine vs. Piperazine-containing compounds (e.g., 7j, ) show higher conformational flexibility, which may enhance receptor engagement but reduce specificity .
Trifluoromethyl Pyridine Motif :
- The 5-(trifluoromethyl)pyridin-2-yl group is a common feature in enzyme inhibitors (e.g., CYP51 in ), where the trifluoromethyl group enhances hydrophobic interactions and metabolic resistance .
Methanesulfonyl vs.
Allyl vs. Aryl Linkers :
- The (2E)-allyl chain in the target compound introduces stereoelectronic effects that may restrict rotational freedom, favoring entropically driven binding compared to flexible pentanamide chains (e.g., 7j, ) .
Research Findings and Hypotheses
- Enzyme Inhibition: Analogous compounds (e.g., ) demonstrate nanomolar inhibition of sterol 14-alpha demethylase (CYP51), suggesting the target compound may share similar activity if the carboxamide group aligns with catalytic residues .
- Receptor Selectivity : Piperidine-based analogs (e.g., ) show improved selectivity for kinase targets over G-protein-coupled receptors compared to piperazine derivatives, likely due to reduced basicity .
- Pharmacokinetics : The trifluoromethyl group and methanesulfonyl moiety may enhance oral bioavailability and plasma half-life relative to unsubstituted pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
